2-Methylpent-4-yn-2-amine
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Overview
Description
2-Methylpent-4-yn-2-amine is an organic compound with the molecular formula C6H11N It is a derivative of pentynamine, characterized by the presence of a methyl group at the second carbon and an amine group at the fourth carbon of the pentyn chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpent-4-yn-2-amine can be synthesized through several methods. One common approach involves the alkylation of propargylamine with isobutyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Propargylamine and isobutyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: Propargylamine is first deprotonated by the base to form the corresponding anion, which then undergoes nucleophilic substitution with isobutyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylpent-4-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The amine group can participate in substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alkanes or alkenes.
Substitution: Amides or ureas.
Scientific Research Applications
2-Methylpent-4-yn-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpent-4-yn-2-amine involves its interaction with various molecular targets. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkyne group can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling.
Comparison with Similar Compounds
Similar Compounds
2-Methylpent-4-en-2-amine: Similar structure but with a double bond instead of a triple bond.
2-Methylpentan-2-amine: Lacks the alkyne group, making it less reactive in certain chemical reactions.
Uniqueness
2-Methylpent-4-yn-2-amine is unique due to its combination of an alkyne and an amine group, providing a versatile platform for various chemical transformations and applications. Its structural features enable it to participate in a wide range of reactions, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-methylpent-4-yn-2-amine |
InChI |
InChI=1S/C6H11N/c1-4-5-6(2,3)7/h1H,5,7H2,2-3H3 |
InChI Key |
ZAPAQFJLEIQNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)N |
Origin of Product |
United States |
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